molecular formula C13H15F2N3 B3039292 N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-YL)methyl]amine CAS No. 1006436-76-5

N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-YL)methyl]amine

Cat. No. B3039292
CAS RN: 1006436-76-5
M. Wt: 251.27 g/mol
InChI Key: YBROCDMRJSGSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-YL)methyl]amine, also known as DFP-10917, is a small molecule drug that has shown great potential in the field of cancer research. It is a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which plays a key role in the epigenetic regulation of gene expression. Inhibition of LSD1 has been shown to have anti-tumor effects in a variety of cancer cell lines, making DFP-10917 an attractive candidate for further study.

Scientific Research Applications

Corrosion Inhibition

N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-YL)methyl]amine and its derivatives have been explored for their potential as corrosion inhibitors. Studies using density functional theory (DFT) indicate that compounds like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine show significant efficiency in inhibiting corrosion, especially in acidic media. This application is critical in industrial contexts where metal corrosion can lead to significant material and financial losses (Wang et al., 2006).

Antimicrobial and Antifungal Activities

Some derivatives of N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-YL)methyl]amine have demonstrated promising results in antimicrobial and antifungal applications. For instance, synthesized pyrazole derivatives have shown significant biological activity against breast cancer and microbes, indicating a pharmacophore site for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Biological and Therapeutic Applications

The compound and its derivatives have been studied for various biological and therapeutic applications. For example, Schiff bases derived from 1,3,4-thiadiazole compounds containing the pyrazole structure have been investigated for their antiproliferative and antimicrobial properties, showcasing the compound's potential in medicinal chemistry (Gür et al., 2020).

Synthesis and Characterization of Novel Compounds

Research has been conducted on synthesizing and characterizing novel compounds derived from N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-YL)methyl]amine. These studies contribute to the understanding of the compound's structure and potential applications in various fields, including chemistry and pharmacology (Al-Smaisim, 2012).

properties

IUPAC Name

1-(3,5-difluorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3/c1-9-11(8-18(2)17-9)7-16-6-10-3-12(14)5-13(15)4-10/h3-5,8,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBROCDMRJSGSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNCC2=CC(=CC(=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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